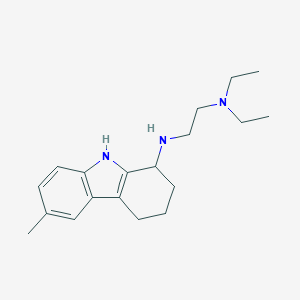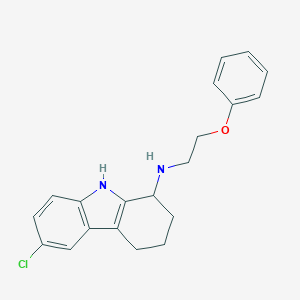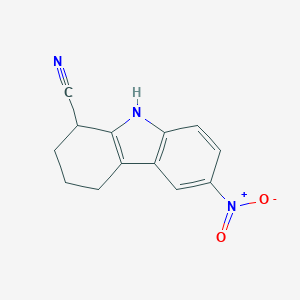
6-Nitro-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-nitro-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile is a member of carbazoles.
Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of carbazole derivatives like 6-Nitro-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile involves Ru3(CO)12-catalyzed reductive carbonylation. This process, studied by Crotti et al. (1991), demonstrates the transformation of 2-nitrobiphenyl to carbazole and its derivatives under specific conditions, indicating the versatility of this compound in synthesis applications (Crotti, Cenini, Bassoli, Rindone, & Demartin, 1991).
Applications in Organic Electronics
- Deng et al. (2013) explored the use of carbazole derivatives in the fabrication of blue phosphorescent organic light-emitting diodes (PhOLEDs). Compounds related to 6-Nitro-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile showed promise as bipolar host materials, exhibiting high efficiencies and slow efficiency roll-off, which is significant for organic electronics (Deng, Li, Wang, & Wu, 2013).
Photophysical Studies
- Ghosh et al. (2013) conducted a comprehensive photophysical characterization of similar carbazole derivatives. Their research provided insights into the behavior of these compounds in different solvents, contributing to a better understanding of their photophysical properties, which are crucial for developing advanced optical and electronic materials (Ghosh, Mitra, Saha, & Basu, 2013).
Anticancer Research
- Chaudhary and Chaudhary (2016) investigated the potential anticancer activity of 2,3,4,9-tetrahydro-1H-carbazole derivatives. Their study, focusing on the synthesis and evaluation of these compounds, highlighted the therapeutic potential of carbazole derivatives in cancer treatment (Chaudhary & Chaudhary, 2016).
Electrochemical Studies
- Electrochemical investigations of nitroaromatic compounds, including derivatives of 6-Nitro-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile, have been conducted to understand their interaction with substances like β-cyclodextrin. Silva et al. (2017) explored the electrochemical behavior of similar compounds, shedding light on their potential in pharmaceutical applications (Silva, Candido, Lins, Aquino, Mendonça, & Abreu, 2017).
properties
CAS RN |
371952-37-3 |
|---|---|
Product Name |
6-Nitro-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile |
Molecular Formula |
C13H11N3O2 |
Molecular Weight |
241.24g/mol |
IUPAC Name |
6-nitro-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile |
InChI |
InChI=1S/C13H11N3O2/c14-7-8-2-1-3-10-11-6-9(16(17)18)4-5-12(11)15-13(8)10/h4-6,8,15H,1-3H2 |
InChI Key |
ZQXSMKCINAMFOJ-UHFFFAOYSA-N |
SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)[N+](=O)[O-])C#N |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)[N+](=O)[O-])C#N |
solubility |
20.8 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





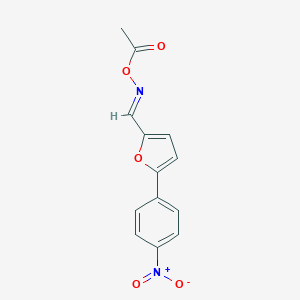
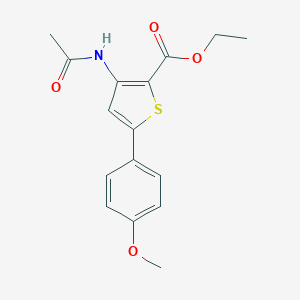
![2-(4-Nitrophenyl)-6,7,8,9-tetrahydrothieno[3',2':4,5]pyrimido[1,2-a]azepin-11(5H)-one](/img/structure/B421361.png)

![2,3,6-Trimethyl-4,5-diphenylthieno[2,3-b]pyridine](/img/structure/B421364.png)
![2-[4-(2-{[5-(4-Chlorophenyl)-2-furoyl]amino}ethyl)phenoxy]-2-methylpropanoic acid](/img/structure/B421370.png)
![1-benzyl-2-methylindeno[2,1-b]pyrrol-8(1H)-one](/img/structure/B421374.png)
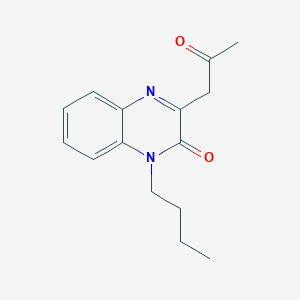
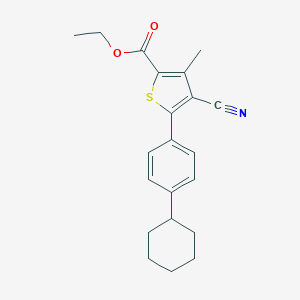
![1,3-dimethyl-5-(3-nitrophenyl)-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione](/img/structure/B421377.png)
